

Technical Guide: (S)-WAY-100135 (CAS No. 133025-23-7)

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Compound of Interest

Compound Name: 6-O-(tert-Butyldimethylsilyl)-D-galactal

Cat. No.: B047794

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For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

(S)-WAY-100135, a member of the phenylpiperazine chemical class, is a potent and selective antagonist of the serotonin 1A (5-HT_{1A}) receptor.^{[1][2][3]} It is an invaluable tool in neuroscience research for investigating the physiological and pathological roles of the 5-HT_{1A} receptor.

While the CAS number 124751-19-5 has been associated with this compound in some databases, the more consistently cited CAS numbers for (S)-WAY-100135 are 133025-23-7 for the free base and 149007-54-5 for the dihydrochloride salt.^[2] This guide focuses on the pharmacological properties and experimental applications of (S)-WAY-100135.

Table 1: Chemical and Physical Properties of (S)-WAY-100135

Property	Value	Reference
IUPAC Name	(S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide	[4]
Synonyms	WAY-100135, (S)-WAY 100135	[2]
Molecular Formula	C ₂₄ H ₃₃ N ₃ O ₂	[2][4]
Molecular Weight	395.55 g/mol (free base)	[2]
Appearance	White to off-white solid powder	[2]
Solubility	Soluble in DMSO, not in water (free base). The dihydrochloride salt is soluble in water.	[2]

Mechanism of Action and Pharmacology

(S)-WAY-100135 acts as a potent and selective antagonist at both presynaptic and postsynaptic 5-HT_{1A} receptors.[1][5] Its primary mechanism involves blocking the effects of serotonin at these receptors, thereby modulating serotonergic neurotransmission. While initially considered highly selective, further studies have revealed that it also possesses partial agonist activity at the 5-HT_{1D} receptor and, to a lesser extent, the 5-HT_{1B} receptor.[1][2][3][4]

Table 2: Receptor Binding Profile of (S)-WAY-100135

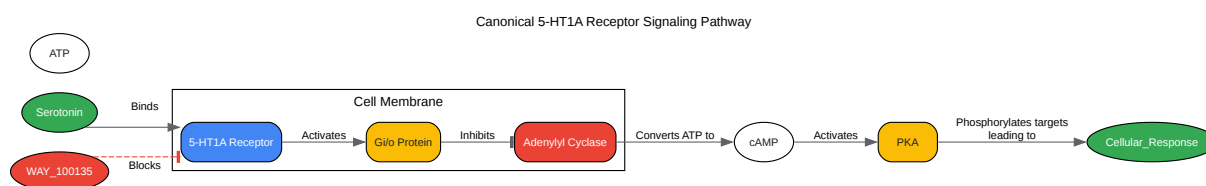
Receptor	Affinity (pKi)	Activity	Reference
5-HT _{1A}	~7.58	Antagonist	[1][4]
5-HT _{1D}	7.58	Partial Agonist	[1][3][4]
5-HT _{1B}	5.82	Partial Agonist	[1][3][4]
5-HT _{1C} , 5-HT ₂ , α ₁ , α ₂ , D ₂	>1000 nM (IC ₅₀)	-	[6]

Signaling Pathways

The 5-HT_{1A} receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Antagonism of this receptor by (S)-WAY-100135 blocks the downstream signaling cascades typically initiated by serotonin.

Canonical Gi/o Signaling Pathway

Activation of the 5-HT_{1A} receptor by serotonin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. (S)-WAY-100135 blocks this inhibitory effect, thereby preventing the serotonin-induced decrease in cAMP.

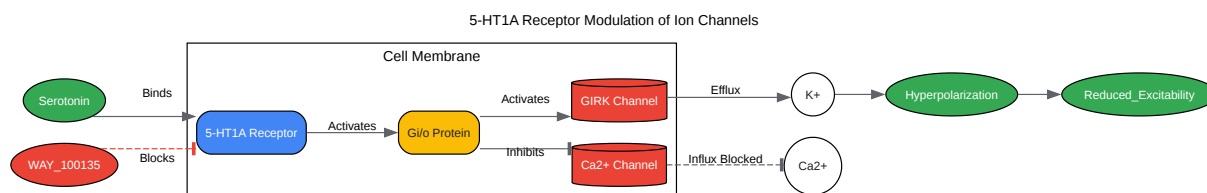


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Caption: Canonical Gi/o-coupled signaling pathway of the 5-HT_{1A} receptor.

Modulation of Ion Channels

The G $\beta\gamma$ subunit of the activated Gi/o protein can directly modulate ion channel activity. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which decreases neuronal excitability. It also inhibits voltage-gated Ca²⁺ channels, reducing calcium influx. (S)-WAY-100135, by preventing Gi/o activation, would inhibit these effects.



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Caption: Modulation of ion channels by the 5-HT_{1A} receptor.

Experimental Protocols

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of (S)-WAY-100135 to the 5-HT_{1A} receptor using a competitive binding assay with the radiolabeled agonist [³H]8-OH-DPAT.

Materials:

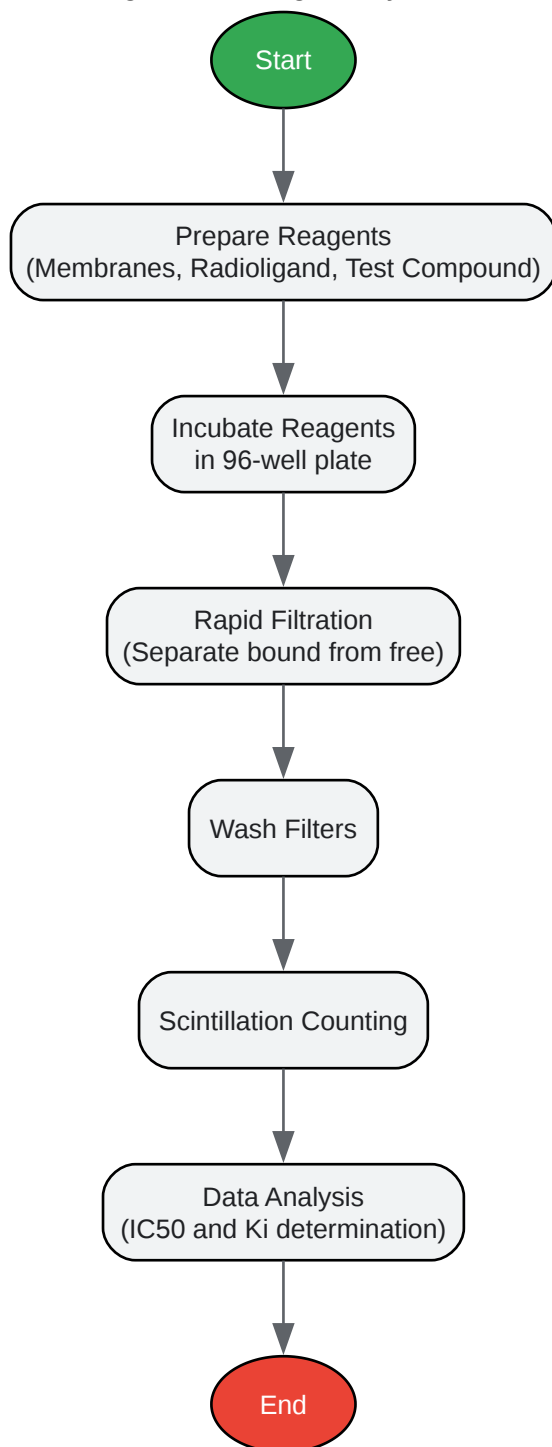
- Membrane Preparation: Rat hippocampal membranes or membranes from cells expressing the human 5-HT_{1A} receptor.
- Radioligand: [³H]8-OH-DPAT.
- Test Compound: (S)-WAY-100135.
- Non-specific Binding Control: 10 μ M Serotonin or 8-OH-DPAT.
- Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/B).

- Scintillation cocktail.
- Liquid scintillation counter.

Procedure:

- Prepare serial dilutions of (S)-WAY-100135.
- In a 96-well plate, add assay buffer, the membrane preparation, [3H]8-OH-DPAT (at a concentration close to its K_d), and varying concentrations of (S)-WAY-100135.
- For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
- Incubate the plate at 25°C for 60 minutes to reach equilibrium.
- Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC₅₀ value of (S)-WAY-100135 from the competition curve and calculate the K_i value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

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Caption: General workflow for a radioligand binding assay.

In Vivo Microdialysis

This protocol outlines a general procedure for measuring extracellular serotonin levels in the rat hippocampus following administration of (S)-WAY-100135.^{[4][6][7][8]}

Materials:

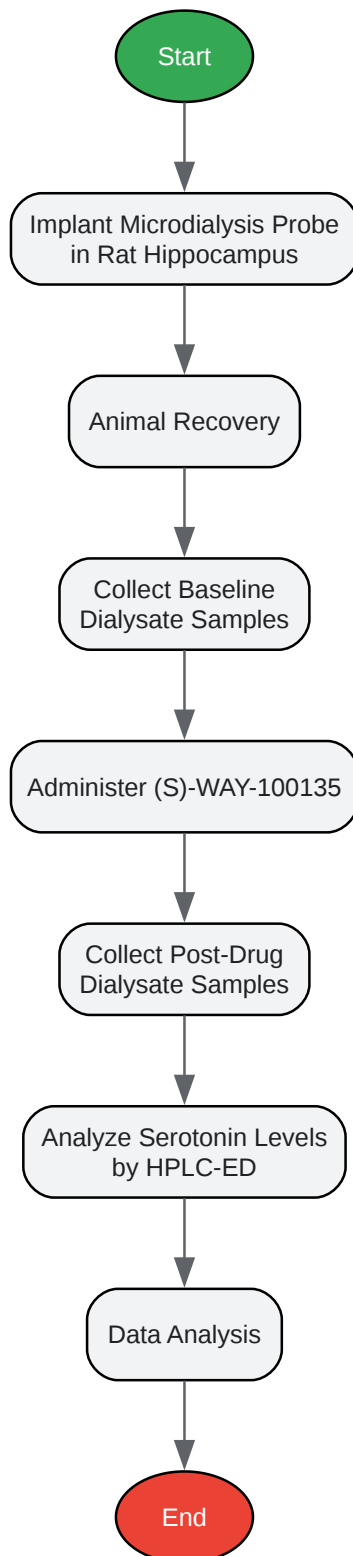
- Male Sprague-Dawley rats.
- Stereotaxic apparatus.
- Microdialysis probes.
- Perfusion pump.
- Artificial cerebrospinal fluid (aCSF).
- (S)-WAY-100135.
- HPLC system with electrochemical detection for serotonin analysis.

Procedure:

- Anesthetize the rat and place it in the stereotaxic apparatus.
- Implant a microdialysis probe into the ventral hippocampus.
- Allow the animal to recover from surgery.
- On the day of the experiment, connect the probe to the perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$).
- Collect baseline dialysate samples.
- Administer (S)-WAY-100135 (e.g., subcutaneously or intraperitoneally).
- Continue to collect dialysate samples at regular intervals.
- Analyze the concentration of serotonin in the dialysate samples using HPLC-ED.

- Express the results as a percentage of the baseline serotonin levels.

In Vivo Microdialysis Experimental Workflow



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Caption: Workflow for an in vivo microdialysis experiment.

In Vivo Studies and Behavioral Models

(S)-WAY-100135 has been utilized in a variety of in vivo studies to elucidate the role of 5-HT1A receptors in behavior and physiology.

Table 3: Summary of In Vivo and Behavioral Studies with (S)-WAY-100135

Experimental Model	Species	Dosing	Observed Effect	Reference
Elevated Plus-Maze	Mouse	10 mg/kg	Anxiolytic-like effects	[9]
Resident-Intruder Paradigm	Mouse	2.5-5.0 mg/kg s.c.	Enhanced offensive behavior	[10]
MK-801 Induced Hyperlocomotion	Rat	10 and 20 mg/kg	Attenuation of hyperlocomotion	[2]
Dorsal Raphe Neuronal Firing	Cat	0.025-1.0 mg/kg i.v.	Moderate depression of neuronal activity	[11]
8-OH-DPAT-induced Hyperglycaemia	Rat	1 mg/kg i.v. (MED)	Attenuation of hyperglycaemia	
Dystonic Movements	Hamster	-	Aggravation of dystonic attacks	[12]

Conclusion

(S)-WAY-100135 is a critical research tool for the study of the 5-HT1A receptor. Its potent and selective antagonist properties, coupled with a well-characterized pharmacological profile, make it an ideal compound for dissecting the complex roles of serotonergic signaling in the central nervous system. This guide provides a comprehensive overview of its chemical

information, mechanism of action, and application in key experimental paradigms, serving as a valuable resource for researchers in pharmacology and drug development.

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